Antibody Affinity: PEG24 vs. PEG4 Spacer
In a direct head-to-head comparison, anti-EGFR antibodies modified with heterobifunctional DBCO-PEGn-TCO linkers (n = 4 or 24) were assessed for binding affinity retention via kinetic binding analysis. Antibodies bearing 8 PEG24-TCO linkers maintained native-like binding affinity (KD = 6 nM), whereas antibodies with 15 PEG4-TCO linkers exhibited a >16-fold reduction in affinity (KD = 100 nM) [1]. This demonstrates that the PEG24 spacer effectively prevents steric interference with the antibody's antigen-binding site, a critical advantage for therapeutic and diagnostic conjugate development.
| Evidence Dimension | Binding affinity (KD) of modified anti-EGFR antibody |
|---|---|
| Target Compound Data | KD = 6 nM (with 8 PEG24-TCO linkers per antibody) |
| Comparator Or Baseline | KD = 100 nM (with 15 PEG4-TCO linkers per antibody) |
| Quantified Difference | 16.7-fold higher affinity (lower KD) for PEG24-TCO |
| Conditions | Kinetic binding assay; anti-EGFR antibody (cetuximab) modified via azide/DBCO SPAAC conjugation; evaluated on A431 cells expressing EGFR. |
Why This Matters
Preservation of antibody binding affinity is paramount for ADC/DAC development and targeted imaging; PEG24-TCO enables higher linker loading without compromising target recognition.
- [1] Gong, H., Kovar, J. L., Baker, B., et al. (2016). Influence of PEG Spacer Length on Bioorthogonal Labeling of Antibodies. Bioconjugate Chemistry, 27(9), 2162-2169. Figure 3C. https://pmc.ncbi.nlm.nih.gov/articles/PMC5022565/ View Source
